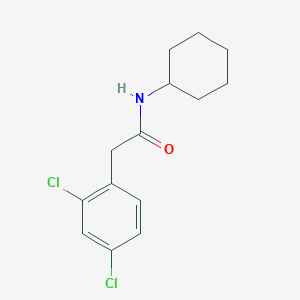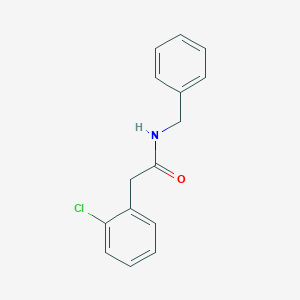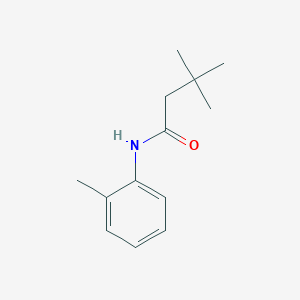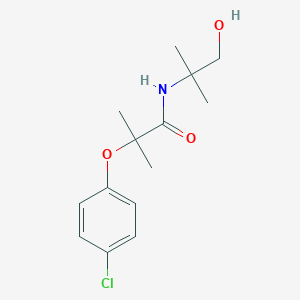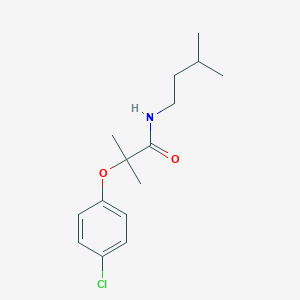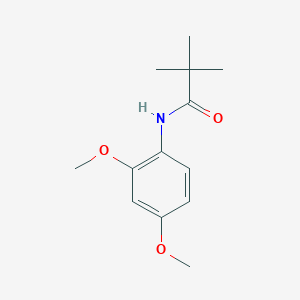
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide, also known as DMAPA, is a synthetic compound that has been widely used in scientific research. DMAPA is a member of the amide family of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been found to have potent antitumor activity and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide can be expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide, including its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide and its potential side effects.
In conclusion, N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2,2-dimethylpropan-1-amine in the presence of a base. This method has been found to be efficient and yields high purity N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been used in various scientific research studies, including its use as a reagent in organic synthesis and as a catalyst in chemical reactions. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)12(15)14-10-7-6-9(16-4)8-11(10)17-5/h6-8H,1-5H3,(H,14,15) |
Clé InChI |
ASCWINKALJRDMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)OC |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)

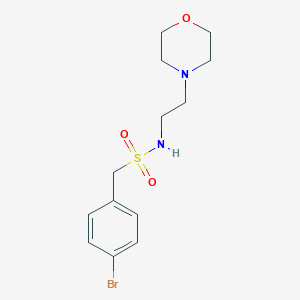

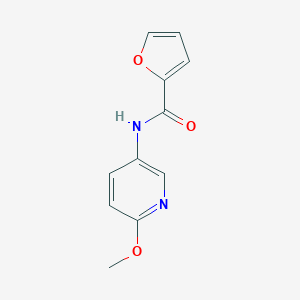
![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)
![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)

